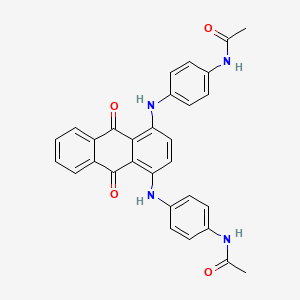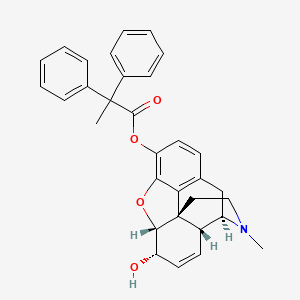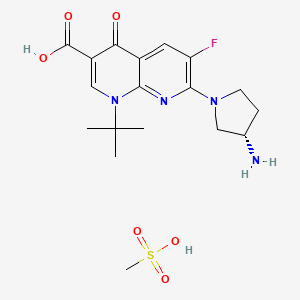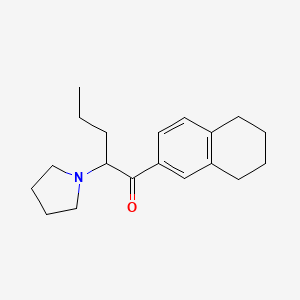
Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of anthracenedione, which is a class of compounds known for their applications in dyes and pigments. The structure of this compound includes two acetoamidophenyl groups attached to an anthracenedione core, making it a complex organic molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 1,4-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, yielding 1,4-diaminoanthracene.
Acetylation: The amino groups are acetylated to form 1,4-bis(4-acetoamidophenyl)amino-9,10-anthracenedione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions
1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The acetoamidophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracenedione compounds.
科学研究应用
1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to inhibit the growth of cancer cells.
相似化合物的比较
Similar Compounds
Anthracenedione: The parent compound, known for its use in dyes and pigments.
Mitoxantrone: A synthetic anthracenedione derivative used in cancer treatment.
Doxorubicin: Another anthracenedione derivative with potent anticancer properties.
Uniqueness
1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione is unique due to its specific structure, which includes two acetoamidophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
75508-31-5 |
|---|---|
分子式 |
C30H24N4O4 |
分子量 |
504.5 g/mol |
IUPAC 名称 |
N-[4-[[4-(4-acetamidoanilino)-9,10-dioxoanthracen-1-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C30H24N4O4/c1-17(35)31-19-7-11-21(12-8-19)33-25-15-16-26(34-22-13-9-20(10-14-22)32-18(2)36)28-27(25)29(37)23-5-3-4-6-24(23)30(28)38/h3-16,33-34H,1-2H3,(H,31,35)(H,32,36) |
InChI 键 |
LIMVWSXMKAREHI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)









![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

